![molecular formula C18H22ClN3O3S B2864757 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2195953-39-8](/img/structure/B2864757.png)
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Description
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has shown that pyrazole derivatives, including those with chlorophenyl and methanone groups, have been evaluated for their antimicrobial and anticancer activities. Compounds with similar structures have been synthesized and shown to exhibit good to excellent antimicrobial activity, and some have displayed higher anticancer activity than reference drugs like doxorubicin. This suggests a potential application of the compound in developing new antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiinflammatory and Antibacterial Agents
Another study found that novel pyrazoline derivatives synthesized from compounds structurally related to the one showed significant antiinflammatory and antibacterial activity. This research points to the potential use of similar compounds in developing new antiinflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Antitumor Activity and Molecular Docking
Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, which may share some functional similarities with the compound , have shown significant in vitro antitumor activity. These complexes were more effective than cisplatin in certain cancer cell lines, suggesting a possible application in chemotherapeutic treatments (Pellei et al., 2023).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazole derivatives for antimicrobial, analgesic, and anticancer activities, as well as their molecular docking studies, have been a focus of research. These studies demonstrate the broad therapeutic potential of pyrazole derivatives, including their application in designing drugs with antimicrobial, analgesic, and anticancer properties (Jayanna et al., 2013).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(26(24,25)11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENJVPXEXDWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone |
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